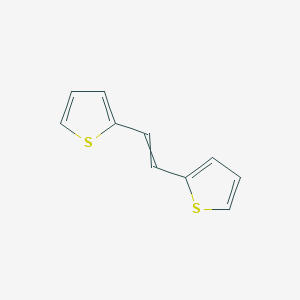

trans-1,2-Di(2-thienyl)ethylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-1,2-Di(2-thienyl)ethylene is an organic compound with the molecular formula C10H8S2. It consists of two thiophene rings connected by a vinyl group. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of organic electronics and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,2-Di(2-thienyl)ethylene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, where a stannylated thiophene reacts with a halogenated thiophene in the presence of a palladium catalyst . Another method involves the Heck reaction, where a halogenated thiophene reacts with a vinyl thiophene under similar catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

trans-1,2-Di(2-thienyl)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Ethyl-substituted thiophenes.

Substitution: Halogenated and alkylated thiophenes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

trans-1,2-Di(2-thienyl)ethylene has the molecular formula C10H8S2 and features a trans configuration between the two thienyl groups. Its structure contributes to its electronic properties, making it suitable for various applications in organic materials.

Key Applications

-

Organic Electronics

- Transistors and Diodes : The compound exhibits semiconductor properties that are beneficial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its high charge mobility enhances device performance.

- Solar Cells : Research indicates that materials like this compound can improve the efficiency of organic photovoltaic cells by facilitating charge separation and transport.

-

Photonic Devices

- Light Emission : The compound's ability to emit light when excited makes it a candidate for use in photonic applications, including lasers and light-emitting devices.

- Nonlinear Optical Materials : Its molecular structure allows for significant nonlinear optical responses, making it useful in frequency doubling and other nonlinear optical processes.

-

Sensors

- Chemical Sensors : The electronic properties of this compound can be exploited in the development of chemical sensors that detect specific analytes based on changes in conductivity or optical properties.

-

Biological Applications

- Anticancer Activity : Some studies suggest that derivatives of thiophene compounds exhibit anticancer properties, indicating potential applications in medicinal chemistry.

Case Study 1: Organic Photovoltaics

A study published in the Journal of Physical Chemistry investigated the use of this compound as an electron donor material in organic photovoltaic devices. The findings demonstrated improved efficiency due to enhanced charge transport properties when incorporated into polymer blends .

Case Study 2: Nonlinear Optical Applications

Research highlighted in Advanced Functional Materials examined the nonlinear optical characteristics of this compound-based materials. The study confirmed that these materials exhibited a high second-order nonlinear optical response, making them suitable for applications in optical switching devices .

Case Study 3: Anticancer Activity

A publication in Bioorganic & Medicinal Chemistry explored the anticancer potential of thiophene derivatives related to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting avenues for further drug development .

Wirkmechanismus

The mechanism of action of trans-1,2-Di(2-thienyl)ethylene in biological systems involves its interaction with cellular components, potentially disrupting cellular processes. Its electronic properties allow it to interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene: The parent compound with a single thiophene ring.

2,2’-Bithiophene: Consists of two thiophene rings connected by a single bond.

2,5-Di(2-thienyl)pyrrole: Contains a pyrrole ring flanked by two thiophene rings.

Uniqueness

trans-1,2-Di(2-thienyl)ethylene is unique due to its vinyl linkage between the thiophene rings, which imparts distinct electronic properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the field of organic electronics .

Eigenschaften

IUPAC Name |

2-(2-thiophen-2-ylethenyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929379 |

Source

|

| Record name | 2,2'-(Ethene-1,2-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-78-3 |

Source

|

| Record name | 2,2'-(Ethene-1,2-diyl)dithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.